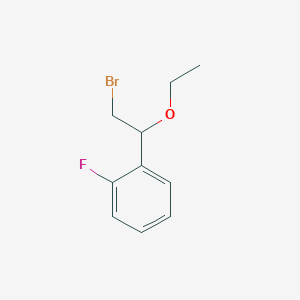
1-(2-Bromo-1-ethoxyethyl)-2-fluorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Bromo-1-ethoxyethyl)-2-fluorobenzene is an organic compound that features a benzene ring substituted with a bromoethoxyethyl group and a fluorine atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromo-1-ethoxyethyl)-2-fluorobenzene typically involves the reaction of 2-fluorobenzene with 2-bromoethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common in industrial settings to optimize the reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Bromo-1-ethoxyethyl)-2-fluorobenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The ethoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can undergo reduction reactions to remove the bromine atom or reduce the fluorine-substituted benzene ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products:
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dehalogenated or reduced benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2-Bromo-1-ethoxyethyl)-2-fluorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(2-Bromo-1-ethoxyethyl)-2-fluorobenzene involves its interaction with molecular targets such as enzymes or receptors. The bromoethoxyethyl group can act as a leaving group in nucleophilic substitution reactions, facilitating the formation of covalent bonds with target molecules. The fluorine atom can enhance the compound’s binding affinity and stability by forming strong interactions with target sites.
Vergleich Mit ähnlichen Verbindungen
- 1-(2-Bromoethyl)-2-fluorobenzene
- 1-(2-Ethoxyethyl)-2-fluorobenzene
- 1-(2-Bromo-1-methoxyethyl)-2-fluorobenzene
Comparison: 1-(2-Bromo-1-ethoxyethyl)-2-fluorobenzene is unique due to the presence of both a bromoethoxyethyl group and a fluorine atom, which confer distinct chemical properties. Compared to similar compounds, it may exhibit different reactivity patterns and binding affinities, making it a valuable compound for specific applications in research and industry.
Eigenschaften
Molekularformel |
C10H12BrFO |
|---|---|
Molekulargewicht |
247.10 g/mol |
IUPAC-Name |
1-(2-bromo-1-ethoxyethyl)-2-fluorobenzene |
InChI |
InChI=1S/C10H12BrFO/c1-2-13-10(7-11)8-5-3-4-6-9(8)12/h3-6,10H,2,7H2,1H3 |
InChI-Schlüssel |
DYRTWFRUVHBFJB-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(CBr)C1=CC=CC=C1F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



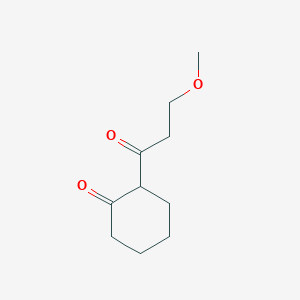
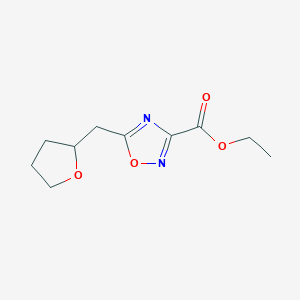
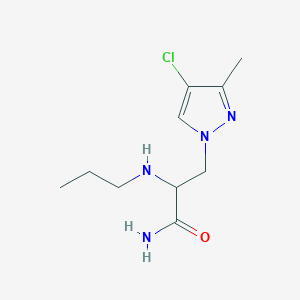
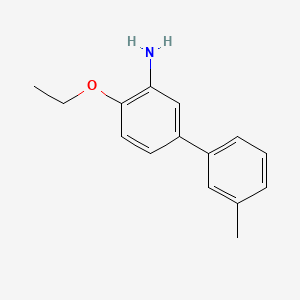
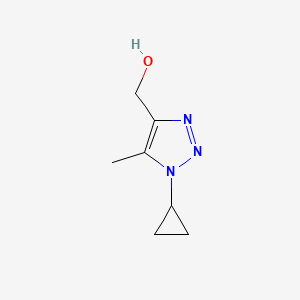
![Tert-butyl 4-ethynyl-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B13628213.png)
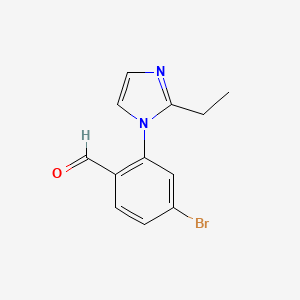
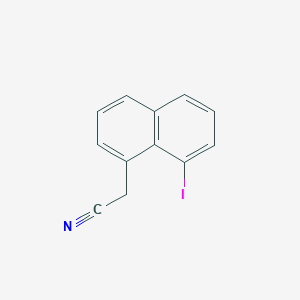
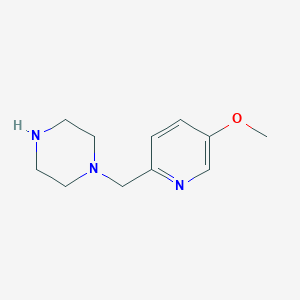


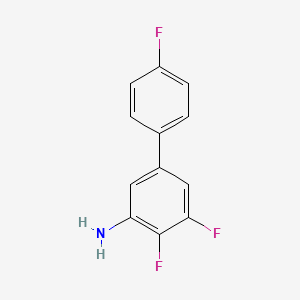
![1-[(Tert-butoxy)carbonyl]-1-azaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B13628252.png)
